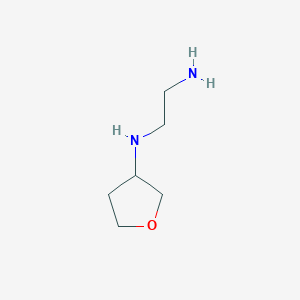

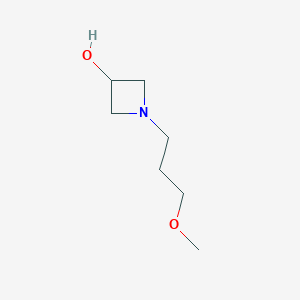

![molecular formula C11H13N3O2 B1469005 3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid CAS No. 1344258-88-3](/img/structure/B1469005.png)

3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid

Übersicht

Beschreibung

The compound “3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Molecular Structure Analysis

Imidazo[4,5-b]pyridines are comprised of an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Imidazo[4,5-b]pyridine derivatives, including “3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid”, have been studied for their antimicrobial properties . These compounds have shown promising results in experimental and theoretical studies, indicating their potential use in the development of new antimicrobial agents .

GABA A Receptor Modulation

Imidazo[4,5-b]pyridine compounds have been found to act as GABA A receptor positive allosteric modulators . This suggests that they could be used in the development of drugs for neurological disorders where GABA signaling is disrupted .

Proton Pump Inhibitors

Some imidazo[4,5-b]pyridine derivatives have been found to act as proton pump inhibitors . These compounds could potentially be used in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Aromatase Inhibitors

Imidazo[4,5-b]pyridine compounds have also been found to act as aromatase inhibitors . This suggests potential applications in the treatment of hormone-sensitive cancers, such as certain types of breast cancer .

NSAIDs

Some imidazo[4,5-b]pyridine derivatives have been found to have properties similar to non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests potential applications in the treatment of inflammatory conditions .

Cancer Treatment

Imidazo[4,5-b]pyridine compounds have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells . This suggests potential applications in the development of new cancer treatments .

Treatment of GPR81 Associated Disorders

Imidazo[4,5-b]pyridine derivatives have been found to be useful in the treatment of GPR81 associated disorders . These include conditions like dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .

Material Science Applications

Imidazo[4,5-b]pyridine derivatives also possess the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and in material science owing to their special structural characteristics .

Wirkmechanismus

Target of Action

Compounds with an imidazo[4,5-b]pyridine moiety have been found to interact with various targets such as gaba a receptors , IKK-ɛ and TBK1 , and tubulin .

Mode of Action

Imidazo[4,5-b]pyridine derivatives have been reported to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . They also inhibit microtubule assembly formation .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Some imidazo[4,5-b]pyridine derivatives have been found to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been found to effectively inhibit microtubule assembly formation .

Action Environment

The presence of intermolecular interaction between different molecules has been observed in some imidazo[4,5-b]pyridine derivatives .

Eigenschaften

IUPAC Name |

3-(3-ethylimidazo[4,5-b]pyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-14-9(5-6-10(15)16)13-8-4-3-7-12-11(8)14/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIKNHHVZZUWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1N=CC=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

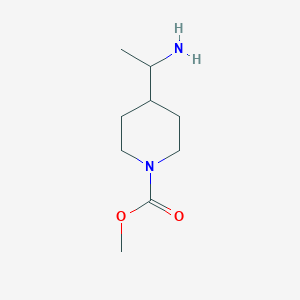

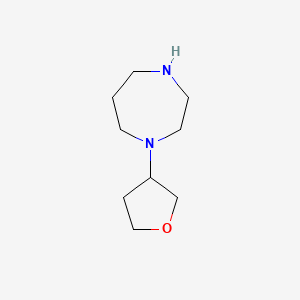

![1-[(4-Ethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468923.png)

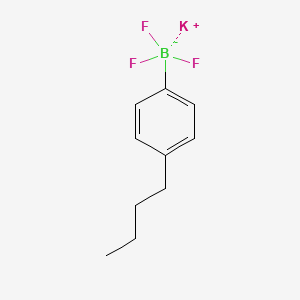

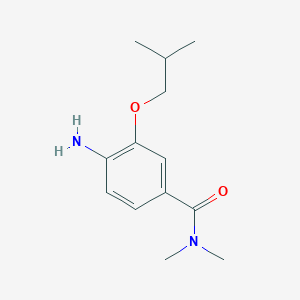

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)

![4-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1468929.png)

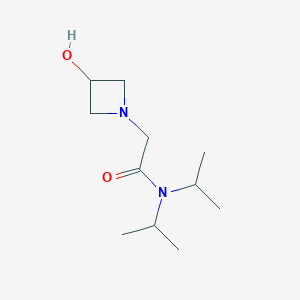

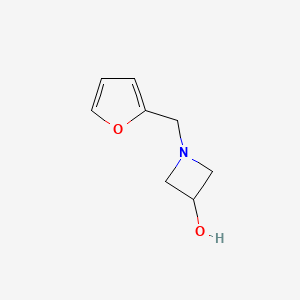

![N-[2-(4-chlorophenyl)ethyl]oxolan-3-amine](/img/structure/B1468936.png)

![N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1468939.png)

![1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468942.png)